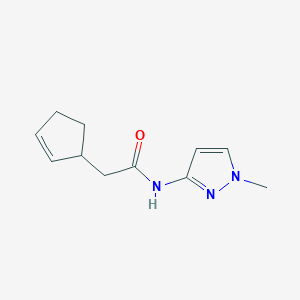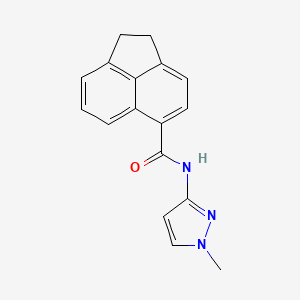
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide, also known as CPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPA is a pyrazole derivative that has been synthesized using various methods.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer growth and inflammation. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may also activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide inhibits cancer cell proliferation and induces apoptosis. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is also stable under normal laboratory conditions. However, 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications. One area of interest is the use of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide and its potential side effects.
Synthesis Methods
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 1-methylpyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloroacetophenone with 1-methylpyrazole in the presence of a base and a solvent such as acetic acid. The synthesis of 2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been optimized to improve the yield and purity of the compound.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16-7-6-11(15-16)14-12(17)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFAKHPPVXAUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)









![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
